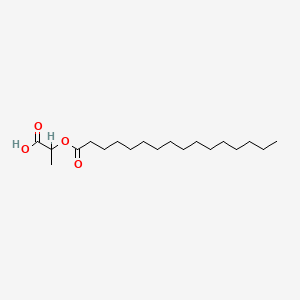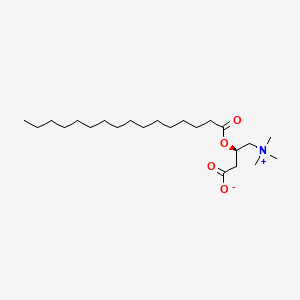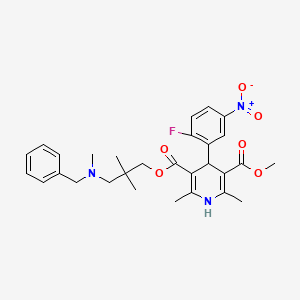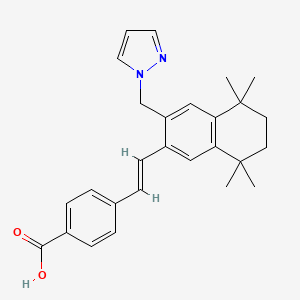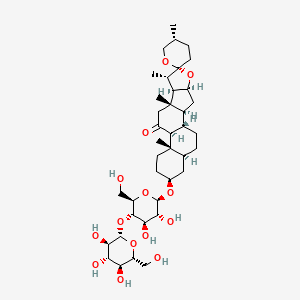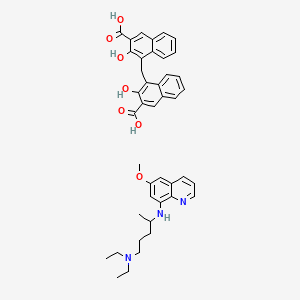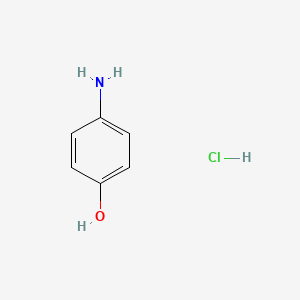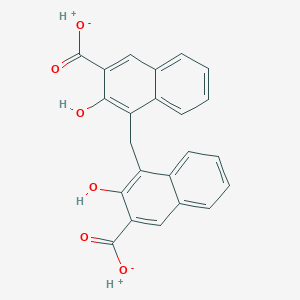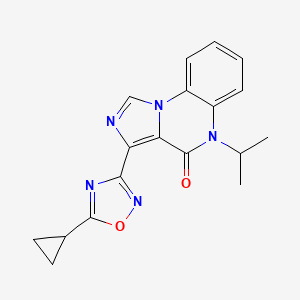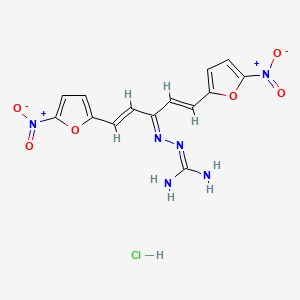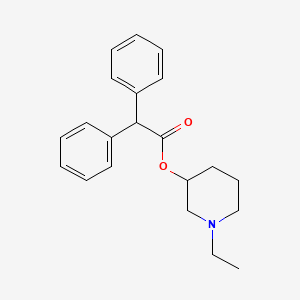
Piperidolate
描述
Piperidolate is a pharmaceutical compound primarily used to treat symptoms of gastrointestinal disorders such as gastric and duodenal ulcers, gastritis, enteritis, gallstones, cholecystitis, and biliary dyskinesia . It acts as an antimuscarinic agent, which means it inhibits the action of the neurotransmitter acetylcholine on muscarinic receptors in the gastrointestinal tract, thereby reducing spasms and pain .
作用机制
Target of Action
Piperidolate primarily targets the Muscarinic Acetylcholine Receptors (mAChRs) . These receptors play a crucial role in the nervous system, mediating various physiological functions such as heart rate, smooth muscle contraction, and glandular secretion.
Mode of Action
This compound acts as an antagonist at the mAChRs . By binding to these receptors, it prevents the action of acetylcholine, a neurotransmitter that activates mAChRs. This inhibition leads to a decrease in the activity of the parasympathetic nervous system, which can help alleviate symptoms of certain gastrointestinal disorders .
Biochemical Pathways
These pathways include the calcium signaling pathway , cAMP signaling pathway , neuroactive ligand-receptor interaction , cholinergic synapse , salivary secretion , and others .
生化分析
Biochemical Properties
Piperidolate is known to act as an antimuscarinic agent . This means it interacts with muscarinic acetylcholine receptors (mAChRs), which are a group of G protein-coupled receptors that play critical roles in various biochemical reactions .
Cellular Effects
It is known that this compound can inhibit intestinal cramps induced by acetylcholine in rats and dogs . This suggests that this compound may influence cell signaling pathways related to muscle contraction.
Molecular Mechanism
It is known to act as an antagonist of muscarinic acetylcholine receptors . This suggests that this compound may bind to these receptors, inhibiting their activation and thus influencing downstream cellular processes.
准备方法
Synthetic Routes and Reaction Conditions: Piperidolate can be synthesized through the esterification of diphenylacetic acid with 1-ethyl-3-piperidinol. The reaction typically involves the use of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide to facilitate the formation of the ester bond .
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to maintain a controlled environment, often using automated systems to monitor temperature, pressure, and reactant concentrations .
化学反应分析
Types of Reactions: Piperidolate undergoes several types of chemical reactions, including:
Substitution: The piperidine ring in this compound can undergo substitution reactions, particularly at the nitrogen atom, to form various derivatives.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic aqueous solutions.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophilic reagents under appropriate conditions.
Major Products:
Hydrolysis: Diphenylacetic acid and 1-ethyl-3-piperidinol.
Oxidation: Various oxidation products depending on the specific conditions used.
Substitution: Derivatives of this compound with different substituents on the piperidine ring.
科学研究应用
Piperidolate has several applications in scientific research, including:
Chemistry: Used as a model compound to study esterification and hydrolysis reactions.
相似化合物的比较
Piperidolate belongs to the class of organic compounds known as diphenylmethanes. Similar compounds include:
Atropine: Another antimuscarinic agent used to treat various conditions involving smooth muscle spasms.
Hyoscyamine: Similar to atropine, used for its antispasmodic properties.
Scopolamine: Used to treat motion sickness and postoperative nausea and vomiting.
Uniqueness: this compound is unique in its specific application for gastrointestinal disorders and its particular chemical structure, which includes a piperidine ring and a diphenylacetate moiety .
属性
IUPAC Name |
(1-ethylpiperidin-3-yl) 2,2-diphenylacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO2/c1-2-22-15-9-14-19(16-22)24-21(23)20(17-10-5-3-6-11-17)18-12-7-4-8-13-18/h3-8,10-13,19-20H,2,9,14-16H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTHVBAZBLKXIHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCCC(C1)OC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
129-77-1 (hydrochloride) | |
| Record name | Piperidolate [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000082984 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID7048164 | |
| Record name | Piperidolate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7048164 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82-98-4 | |
| Record name | Piperidolate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=82-98-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Piperidolate [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000082984 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Piperidolate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13351 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Piperidolate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7048164 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Piperidolate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.318 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PIPERIDOLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RJO31255V9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Piperidolate hydrochloride acts as a non-specific antagonist of acetylcholine (ACh), competing with ACh for binding to muscarinic receptors. [, ]. This antagonism inhibits the actions of ACh, a neurotransmitter responsible for various physiological functions including smooth muscle contraction. Research suggests that this compound hydrochloride primarily affects smooth muscle tissue, particularly in the gastrointestinal and respiratory tracts, by inhibiting contractions induced by ACh, histamine, and barium ions []. Additionally, studies have shown its ability to suppress potassium-induced contractions in the guinea pig ileum, indicating an effect on cellular calcium regulation [].
A: this compound hydrochloride (N-ethyl-3-piperidyl diphenylacetate hydrochloride) has the molecular formula C22H28ClNO2 and a molecular weight of 373.9 g/mol. []. X-ray crystallography studies have revealed its three-dimensional structure, showing a piperidine ring in a chair conformation with the ester group in an axial orientation []. While specific spectroscopic data is limited in the provided research, these studies offer valuable insights into its structural characteristics.
A: While the provided research doesn't directly address specific structural modifications of this compound hydrochloride, it highlights the importance of the diphenylmethane moiety for anticholinergic activity. Studies comparing this compound hydrochloride with other diphenylmethane derivatives, such as adiphenine hydrochloride and orphenadrine hydrochloride, reveal varying degrees of anticholinergic potency and aggregation behavior in solution []. This suggests that subtle alterations to the diphenylmethane structure, as well as the nature and position of substituents on the piperidine ring, can significantly influence its pharmacological profile. Further investigations into specific SAR are needed to fully understand the relationship between structure and activity for this compound hydrochloride.
A: Research demonstrates the efficacy of this compound hydrochloride in both in vitro and in vivo settings. In isolated smooth muscle preparations, this compound hydrochloride effectively inhibits contractions induced by ACh, histamine, and barium ions in various tissues, including the intestines, trachea, and uterus []. Animal models have shown its potential in preventing ventricular fibrillation, a life-threatening heart rhythm disorder []. Further research is needed to fully elucidate its clinical potential and explore potential applications beyond its historical use.
ANone: While the provided research touches upon the use of this compound hydrochloride in various experimental settings, it primarily focuses on its pharmacological properties rather than detailed safety profiles. Further research is crucial to comprehensively assess its toxicological profile, potential adverse effects, and long-term safety in different populations.
A: Research on this compound hydrochloride has employed various analytical techniques to characterize its properties. X-ray crystallography has been instrumental in elucidating its three-dimensional structure, providing insights into its molecular geometry and conformation []. Additionally, surface tension measurements using a Du Nouy tensiometer have been employed to investigate its aggregation behavior in aqueous solutions, revealing its micelle-forming properties []. These analytical approaches provide valuable data for understanding the physicochemical behavior of this compound hydrochloride.
A: this compound hydrochloride emerged as a subject of scientific interest due to its anticholinergic properties. Early research focused on characterizing its pharmacological actions, particularly its effects on smooth muscle contractility [, ]. Further studies explored its potential therapeutic applications, including its anti-fibrillatory effects in hypothermia []. While its use may have waned with the emergence of newer pharmacological agents, the existing body of research on this compound hydrochloride provides a foundation for understanding its properties and potential for future exploration.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


